{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine
Description
Properties
CAS No. |
69717-88-0 |
|---|---|
Molecular Formula |
C9H11F3N2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-13/h1-3,6,14H,4-5,13H2 |
InChI Key |
IDPDCQYOTAJDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCNN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propyl Halides
The precursor 1-[3-(trifluoromethyl)phenyl]-2-propyl chloride or bromide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with propylene oxide, followed by halogenation using thionyl chloride or phosphorus tribromide. Chromium-based oxidants (e.g., CrO₃ in H₂SO₄) are employed to oxidize 1-[3-(trifluoromethyl)phenyl]-2-propanol to the corresponding ketone, which is then reduced to the alcohol and halogenated.
- Reactant : 20.4 g of 1-[3-(trifluoromethyl)phenyl]-2-propanol
- Solvent : 50 mL methylene chloride
- Oxidizing Agent : 13.6 g CrO₃ in 12 mL H₂SO₄ (50 mL aqueous solution)
- Conditions : 25°C, 3 hours
- Yield : 85.8% (purity: 69.8%)
Hydrazine Coupling
The halogenated intermediate reacts with anhydrous hydrazine in tetrahydrofuran (THF) or ethanol under reflux. Cyclic ethers enhance selectivity by stabilizing transition states.
| Parameter | Optimal Range |
|---|---|
| Temperature | 20–40°C |
| Hydrazine Molar Ratio | 3–5 equivalents |
| Reaction Time | 24–72 hours |
| Solvent | THF or DMF |
| Yield | 70–85% |
Side products like 2-chloro-4-(trifluoromethyl)phenylhydrazine are minimized by maintaining stoichiometric excess of hydrazine.
Reductive Amination of Ketone Precursors
Reductive amination offers a one-step route by condensing 1-[3-(trifluoromethyl)phenyl]-2-propanone with hydrazine in the presence of reducing agents.
Ketone Synthesis
The ketone precursor is synthesized via oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propanol using Na₂Cr₂O₇ or KMnO₄ in acidic media. Alternative routes include Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride.
Hydrazine Condensation and Reduction
The ketone reacts with hydrazine hydrate to form a hydrazone intermediate, which is reduced using H₂/Pd-C or NaBH₄.
- Reactants : 1-[3-(Trifluoromethyl)phenyl]-2-propanone (1 eq), hydrazine hydrate (2 eq)
- Solvent : Ethanol
- Reducing Agent : NaBH₄ (1.5 eq)
- Conditions : Reflux, 6 hours
- Yield : 78–82%
Catalytic Hydrogenation of Nitriles
Nitrile intermediates provide a pathway for introducing the hydrazine moiety via hydrogenation.
Synthesis of 2-[3-(Trifluoromethyl)phenyl]ethyl Nitrile
3-(Trifluoromethyl)benzyl chloride is reacted with acrylonitrile in a Michael addition, followed by catalytic hydrogenation to the nitrile.
Hydrazine Formation
The nitrile is hydrogenated under H₂ (50 psi) with Raney Ni, followed by treatment with hydrazine hydrate.
- Catalyst : Raney Ni (10% w/w)
- Solvent : Methanol
- Temperature : 60°C
- Yield : 65–70%
Condensation with Hydrazine Derivatives
Hydrazine hydrochloride salts react with aldehydes or ketones under acidic conditions to form hydrazones, which are subsequently reduced.
- Reactant : 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate
- Reagent : Hydrazine hydrate (3 eq)
- Conditions : Acetic acid, 80°C, 4 hours
- Yield : 75–80%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 85–90 | Moderate | High |
| Reductive Amination | 75–82 | 88–93 | High | Medium |
| Catalytic Hydrogenation | 65–70 | 80–85 | Low | Low |
| Condensation | 75–80 | 90–95 | High | High |
Key Findings :
- Nucleophilic substitution and reductive amination are preferred for industrial-scale synthesis due to high yields and scalability.
- Catalytic hydrogenation suffers from catalyst costs but is valuable for nitrile-rich precursors.
- Condensation routes achieve high purity but require stringent pH control.
Mechanistic Insights
Nucleophilic Aromatic Substitution
The trifluoromethyl group’s electron-withdrawing effect activates the aryl ring for nucleophilic attack by hydrazine. DFT studies indicate a two-step mechanism:
Reductive Amination
Hydrazone formation follows a protonated ketone intermediate, which reacts with hydrazine. The reduction step proceeds via a six-membered transition state with NaBH₄ transferring hydride to the C=N bond.
Challenges and Optimization Strategies
- Byproduct Formation : Chlorinated byproducts (e.g., 2-chloro-4-(trifluoromethyl)phenylhydrazine) are minimized using excess hydrazine (5 eq) and THF as solvent.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted precursors.
- Scale-Up : Continuous flow reactors reduce reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety can interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biological effects.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]hydrazine
- Structure : Direct attachment of the hydrazine group to the 2-(trifluoromethyl)phenyl ring.
- Properties : Higher electron-withdrawing effect due to the -CF₃ group at the ortho position, which may hinder steric accessibility in reactions.
- Applications : Used in synthesizing indole derivatives and thiazole-based antioxidants .
(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine
- Structure : A hydrazone derivative with a p-tolyl substituent on the ethylidene group.
- Properties: The ethylidene linker introduces planarity, enhancing conjugation and stability.
- Synthesis Yield: 93% via condensation of 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone .
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine
- Structure : Incorporates ethoxy and trifluoromethylthio (-SCF₃) groups on the phenyl ring.
- Properties : The -SCF₃ group increases electron deficiency and oxidative stability.
- Molecular Weight : 252.26 g/mol, higher than the target compound due to the additional sulfur atom .
Physicochemical Properties
Biological Activity
The compound {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is a hydrazine derivative characterized by the presence of a trifluoromethyl group, which significantly enhances its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and therapeutic potential.
The molecular formula of this compound is C9H10F3N2, with a molecular weight of approximately 202.19 g/mol. The trifluoromethyl group is known to influence the electronic properties of the compound, potentially affecting its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial steps may include the formation of hydrazone intermediates followed by reduction processes to yield the final hydrazine product.
Example Synthesis Pathway
- Formation of Hydrazone : Reacting an appropriate aldehyde with phenylhydrazine.
- Reduction : Using reducing agents like sodium borohydride to convert the hydrazone to hydrazine.
Antimicrobial Activity
Research indicates that derivatives of hydrazines, including this compound, exhibit notable antimicrobial properties. In particular, studies have demonstrated that related compounds possess activity against various strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria.
| Compound | MIC (µM) | Target |
|---|---|---|
| This compound | 250 | M. tuberculosis |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 125 | M. kansasii |
These findings suggest that modifications in the hydrazine structure can lead to enhanced antimicrobial efficacy.
Enzyme Inhibition
Hydrazine derivatives have also been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds indicate moderate inhibition:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 27.04 - 106.75 | 58.01 - 277.48 |
Some derivatives showed lower IC50 values than rivastigmine, a clinically used drug, highlighting their potential as therapeutic agents in neurodegenerative diseases.
Case Studies
- Antimycobacterial Activity : A study evaluated various hydrazine derivatives against Mycobacterium tuberculosis and found that certain compounds exhibited significant inhibitory effects, with MIC values ranging from 125 µM to 250 µM against different strains .
- Cytotoxicity Assessment : In vitro studies on cytotoxicity revealed that while some derivatives showed no cytostatic action at concentrations up to 100 µM, others demonstrated selective toxicity against specific tumor cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
